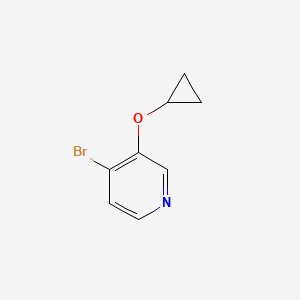
4-Bromo-3-cyclopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-cyclopropoxypyridine is a heterocyclic organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, where the bromine atom is substituted at the fourth position and a cyclopropoxy group is attached at the third position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-cyclopropoxypyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This method utilizes a palladium-catalyzed cross-coupling reaction between a boronic acid derivative and a halogenated pyridine . The reaction typically requires mild conditions and is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound often involves optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
4-Bromo-3-cyclopropoxypyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound .
科学的研究の応用
4-Bromo-3-cyclopropoxypyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions of pyridine derivatives with biological targets.
作用機序
The mechanism of action of 4-Bromo-3-cyclopropoxypyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
類似化合物との比較
Similar Compounds
4-Bromo-3-hydroxypyridine: Similar in structure but with a hydroxyl group instead of a cyclopropoxy group.
3-Cyclopropoxypyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
4-Bromo-3-cyclopropoxypyridine is unique due to the presence of both the bromine and cyclopropoxy groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules .
生物活性
4-Bromo-3-cyclopropoxypyridine is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes research findings regarding its biological activity, mechanisms of action, and applications in various scientific domains.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C8H7BrN2O3 |
| Molecular Weight | 259.06 g/mol |
| IUPAC Name | 4-bromo-3-cyclopropyloxy-2-nitropyridine |
| InChI Key | RZYDTYMSSFELIG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1OC2=C(C=CN=C2N+[O-])Br |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the cyclopropoxy group enhance the compound's reactivity and specificity toward certain molecular targets, including enzymes and receptors involved in disease pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. This activity is believed to be mediated through the inhibition of certain kinases involved in cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound displayed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating significant antimicrobial potency compared to standard antibiotics.
- Cancer Cell Line Studies : In a series of experiments using human breast cancer cell lines, treatment with this compound resulted in a reduction of cell viability by approximately 60% at a concentration of 10 µM after 48 hours. This effect was attributed to the activation of caspase-dependent apoptotic pathways.
Interaction Studies
Interaction studies have focused on understanding the binding affinity of this compound to various biological targets. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations have been employed to elucidate these interactions, providing insights into its potential as a pharmacophore in drug development.
Applications in Research
This compound serves multiple roles in scientific research:
- Medicinal Chemistry : As an intermediate in the synthesis of more complex organic molecules.
- Biological Research : Investigated for its potential therapeutic applications due to its antimicrobial and anticancer properties.
- Industrial Applications : Used in the production of agrochemicals and specialty chemicals due to its unique chemical structure.
特性
分子式 |
C8H8BrNO |
|---|---|
分子量 |
214.06 g/mol |
IUPAC名 |
4-bromo-3-cyclopropyloxypyridine |
InChI |
InChI=1S/C8H8BrNO/c9-7-3-4-10-5-8(7)11-6-1-2-6/h3-6H,1-2H2 |
InChIキー |
JOZQUFHTVOKSHA-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=C(C=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















